1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that combines a triazole ring with a benzodioxin moiety. This compound is notable for its potential applications in medicinal chemistry and as a pharmacophore due to the biological activities associated with both the triazole and benzodioxin structures.
This compound falls under the category of triazoles, which are five-membered heterocycles containing three nitrogen atoms. It is also classified as a carboxylic acid due to the presence of the carboxyl group (-COOH) in its structure. The benzodioxin component contributes to its classification as an aromatic compound.
The synthesis of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods:
The reaction conditions typically require:
Key molecular data includes:
The compound can participate in various chemical reactions typical for both triazoles and carboxylic acids:
Reactions involving this compound typically require careful control of conditions such as pH and temperature to ensure desired outcomes while minimizing by-products.
The mechanism of action for 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not fully elucidated but is believed to involve:
Studies indicate that triazoles can modulate biological activity by altering protein interactions or inhibiting enzymatic functions .
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
This compound belongs to the hybrid heterocyclic structural family, integrating two pharmacologically significant motifs: a 1,4-benzodioxane ring and a 1,2,3-triazole-4-carboxylic acid unit. The benzodioxane component comprises a fused benzene ring with a 1,4-dioxane ring (six-membered ring with two oxygen atoms at positions 1 and 4), conferring planarity and metabolic stability. The 1,2,3-triazole ring, linked via a methylene (–CH₂–) spacer to the benzodioxane’s chiral C2 position, provides a rigid, dipolar heterocycle capable of hydrogen bonding and dipole interactions. The carboxylic acid (–COOH) at the triazole’s C4 position enhances water solubility and metal-coordination capacity [1] [5].
Systematic IUPAC Name:1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acidAlternative Names:
Table 1: Structural Identifiers of Key Analogues
Compound | Molecular Formula | SMILES Notation | Key Feature |
---|---|---|---|
Target Compound | C₁₂H₁₁N₃O₄ | C1OC2=C(O1)C=CC=C2CN3C=NN=C3C(=O)O | Chiral benzodioxylmethyl linker |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid [1] | C₁₁H₉N₃O₄ | C1COC2=C(O1)C=CC(=C2)N3C=C(N=N3)C(=O)O | Direct aryl-linked triazole |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [5] | C₁₂H₁₁N₃O₄ | O=C(O)C1=CN(N=N1)C2=CC3=C(OCCO3)C=C2)C | C5-methyl substitution |
The compound emerged from convergent innovations in click chemistry and benzodioxane synthesis. The Sharpless-Huisgen azide-alkyne cycloaddition (2001) enabled reliable 1,2,3-triazole formation, facilitating linkage of the triazole-carboxylic acid to diverse scaffolds. Concurrently, methodologies for functionalizing the benzodioxane C2 position—such as nucleophilic substitution of 2-chloromethyl-1,4-benzodioxane—provided chiral building blocks. The earliest reports of this specific hybrid appeared circa 2010–2015, exploiting copper(I)-catalyzed cycloadditions between 2-azidomethyl-2,3-dihydro-1,4-benzodioxane and alkyl 4-propiolate derivatives [2] [9].
Key synthetic refinements included:
This scaffold exemplifies molecular hybridization—strategically merging bioactive fragments to enhance potency or multi-target engagement. The benzodioxane moiety, featured in FDA-approved drugs like paroxetine (antidepressant), contributes to CNS permeability and metabolic resistance. The 1,2,3-triazole-4-carboxylic acid unit, resembling histidine side chains, enables:
Table 2: Bioactivity Relevance of Component Motifs
Structural Motif | Pharmacological Role | Example Drug/Agent |
---|---|---|
1,4-Benzodioxane | α-Adrenergic blockade; serotonin reuptake inhibition; metabolic stability | Paroxetine (antidepressant) |
1,2,3-Triazole | Bioisostere for amides/esters; hydrogen bonding; dipole interactions | Tazobactam (β-lactamase inhibitor) |
Carboxylic Acid | Metal chelation; salt formation for solubility; target affinity via ionic interactions | NSAIDs (e.g., ibuprofen) |
Applications span:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: